molecular formula C5H3ClN2O4 B8348900 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B8348900
M. Wt: 190.54 g/mol
InChI Key: JDTGWHIJVBCPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 5-chloropyrazoles. This can be achieved using a mixture of 100% nitric acid and 65% oleum or a combination of 60% nitric acid and polyphosphoric acid . The reaction conditions must be carefully controlled to ensure the selective nitration of the pyrrole ring without over-nitration or degradation of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, alkoxides.

    Cyclization Conditions: Heating with appropriate catalysts or under reflux conditions.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyrroles: Formed by nucleophilic substitution of the chlorine atom.

    Cyclized Products: Formed by intramolecular cyclization reactions.

Scientific Research Applications

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atom can be substituted by nucleophiles, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the pyrrole ring, along with a carboxylic acid group

Properties

Molecular Formula

C5H3ClN2O4

Molecular Weight

190.54 g/mol

IUPAC Name

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H3ClN2O4/c6-4-3(8(11)12)1-2(7-4)5(9)10/h1,7H,(H,9,10)

InChI Key

JDTGWHIJVBCPIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 0.40 gram (0.0018 mole) of ethyl 5-chloro-4-nitropyrrole-2-carboxylate and 10 mL (excess) of an aqueous solution of 10% sodium hydroxide in 25 mL of methanol was warmed to 80° C. where it was maintained during a 1.5-hour period. After this time the reaction mixture was cooled and the methanol was removed under reduced pressure. The concentrate was diluted with 50 mL of water and 50 mL of ethyl acetate, and acidified to a pH of about 2.0. The organic layer was separated, dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to a residue. The yield of the subject compound was 0.34 gram. The NMR spectrum was consistent with the proposed structure.
Name
ethyl 5-chloro-4-nitropyrrole-2-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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